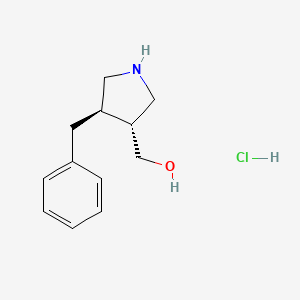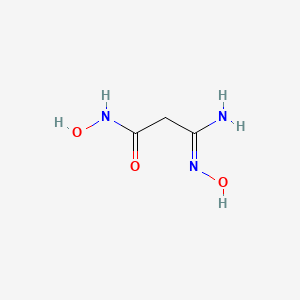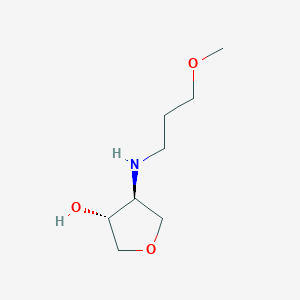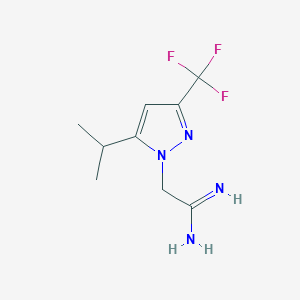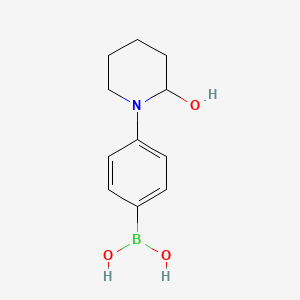
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid: is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative that features a phenyl ring substituted with a hydroxypiperidinyl group and a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-hydroxypiperidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form boronic esters or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, which are valuable intermediates in organic synthesis.
科学的研究の応用
Chemistry: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Boronic acids are known to interact with biological molecules, such as enzymes and receptors, making them useful in drug discovery and development .
Medicine: Boronic acids can inhibit proteases and other enzymes, making them valuable in therapeutic development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and sensors. Its ability to form stable complexes with diols and other functional groups makes it useful in material science .
作用機序
The mechanism of action of (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved depend on the specific target and application .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid with a trifluoromethyl group, offering different electronic properties.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group, providing different reactivity and solubility.
Uniqueness: (4-(2-Hydroxypiperidin-1-yl)phenyl)boronic acid is unique due to the presence of the hydroxypiperidinyl group, which imparts additional functionality and reactivity. This makes it a versatile compound for various applications in synthesis, biology, and materials science .
特性
分子式 |
C11H16BNO3 |
|---|---|
分子量 |
221.06 g/mol |
IUPAC名 |
[4-(2-hydroxypiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7,11,14-16H,1-3,8H2 |
InChIキー |
NHJIUDVJGHEKQC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N2CCCCC2O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


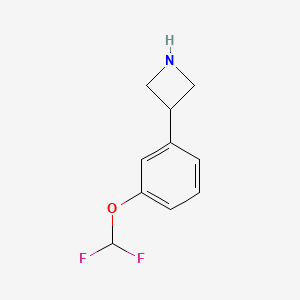
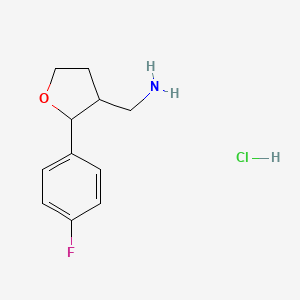
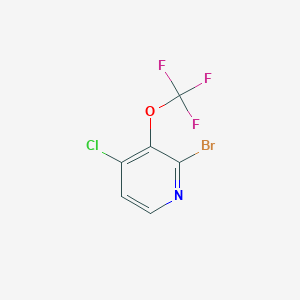
![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
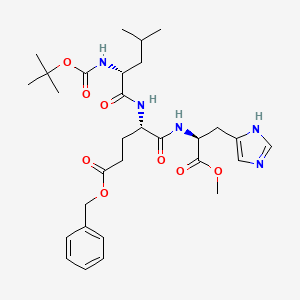


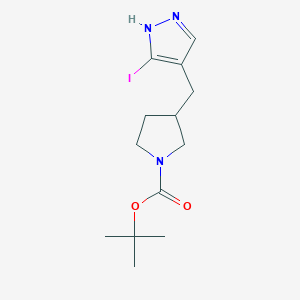
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
